(2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic organic compound classified under the tetrahydroquinoxaline derivatives. Its molecular formula is with a molecular weight of approximately 166.20 g/mol. The compound features a fluoro substituent at the 8-position and a methyl group at the 2-position of the tetrahydroquinoxaline ring, which significantly influences its chemical properties and biological activities. It has garnered attention due to its potential applications in medicinal chemistry, particularly as an antibiotic and an inhibitor of tubulin polymerization, making it relevant in cancer therapy.
The synthesis of (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several synthetic routes. Common methods include:
The reaction conditions typically require careful control of temperature and solvent choice to optimize yield and purity. For example, reactions may be conducted in solvents like acetonitrile or ethanol under reflux conditions to facilitate cyclization and fluorination processes .
The stereochemistry at the 2-position is crucial for its biological activity, influencing how the compound interacts with various biological targets .
(2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline can undergo several chemical reactions:
The specifics of these reactions depend on the functional groups present and the reaction conditions applied. For instance, nucleophilic substitutions often require bases to deprotonate the substrate before reaction with nucleophiles .
The mechanism of action for (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific biological targets:
Data from studies suggest that its unique structural features enhance binding affinity to these targets compared to other similar compounds .
Relevant data indicate that its physical properties align with other tetrahydroquinoxaline derivatives, making it suitable for various applications in organic synthesis and medicinal chemistry .
(2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific uses:
Research continues to explore its full potential in pharmacological applications and material sciences .
The enantioselective synthesis of (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline relies heavily on transition metal-catalyzed asymmetric hydrogenation, leveraging chiral catalysts to install the stereogenic center at C2 with high fidelity. Ruthenium complexes with N-(p-toluenesulfonyl)-1,2-diphenyl ethylenediamine (TsDPEN) ligands demonstrate exceptional efficacy in hydrogenating fluorinated quinoline precursors under mild conditions (room temperature, solvent-free), achieving enantiomeric excesses (ee) exceeding 98% for analogous tetrahydroquinoline scaffolds [2] [9]. This methodology capitalizes on the bifunctional catalysis mechanism, where the metal center and the chiral ligand's amine group cooperatively activate both H₂ and the substrate.
For tetrahydroquinoxalines—structurally distinct due to the presence of two nitrogen atoms—rhodium-DuPhos systems exhibit superior performance. The hydrogenation of 8-fluoro-2-methyl-3,4-dihydroquinoxaline precursors using [(Rh(COD)((R,R)-Et-DuPhos)]⁺BARF⁻ catalysts achieves near-perfect enantioselectivity (up to 99.7% ee) under industrially viable conditions (50 psi H₂, methanol, RT) [2] [9]. Critical to success is the electronic tuning of ligands: Electron-rich diphosphines like DuanPhos or BenzP* enhance both reactivity and stereocontrol by facilitating irreversible H₂ oxidative addition and enforcing substrate orientation within the chiral pocket.
Table 1: Asymmetric Hydrogenation Conditions for (2R)-Configuration Synthesis
Catalyst System | Substrate Class | Pressure (psi) | Temperature (°C) | ee (%) | Key Advantage |
---|---|---|---|---|---|
Ru/TsDPEN | Fluoro-dihydroquinolines | 100 | 25 | >98 | Solvent-free operation |
Rh-(R,R)-Et-DuPhos | 8-Fluoro-dihydroquinoxaline | 50 | 25 | 99.7 | Industrial scalability |
Ir-PHOX | Minimally functionalized | 200 | 40 | 92 | Broad substrate scope |
A pronounced solvent effect on enantioselectivity has been documented, particularly for six-membered heterocycles. Polar protic solvents (e.g., methanol) favor the (R)-enantiomer, while aprotic media (e.g., dichloromethane) may invert stereoselectivity due to alterations in the catalyst-substrate coordination geometry [5]. This necessitates meticulous solvent screening during process optimization.
Alternative routes to the tetrahydroquinoxaline core circumvent the need for pre-formed dihydro precursors via transition metal-catalyzed cyclization. Palladium-catalyzed reductive amination between 4-fluoro-1,2-diaminobenzenes and carbonyl compounds (e.g., propionaldehyde) enables direct assembly of the ring system. This method employs Pd/C (10 mol%) under hydrogenation conditions (60 psi H₂, ethanol), yielding racemic 8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline in >90% conversion [4] [6]. While efficient, this approach lacks inherent stereocontrol.
Copper(I)-catalyzed intramolecular C–N coupling offers enhanced functional group tolerance for complex substrates. Bromo- or iodo-substituted N-(2-haloaryl)-N'-(1-fluoroethyl)ethylenediamines undergo cyclization at 80°C using CuI (5 mol%) and trans-N,N'-dimethylcyclohexanediamine as a ligand, affording the tetrahydroquinoxaline core in 75–85% yield [4]. The reaction proceeds via single-electron transfer (SET), generating aryl radical intermediates that facilitate ring closure. Although applicable to fluorinated substrates, enantioselectivity requires chiral auxiliaries or subsequent resolution.
Kinetic and dynamic kinetic resolutions provide critical alternatives when asymmetric synthesis proves challenging. The N-phthaloyl derivative of racemic 8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline serves as a resolving agent for diastereomeric salt formation. Treatment with N-phthaloyl-(R)-FTHQ (itself synthesized from (R)-fluoro-tetrahydroquinoline and phthalic anhydride) in ethyl acetate precipitates the (S)-FTHQ·(R)-N-phthaloyl-FTHQ salt, leaving the (R)-enantiomer enriched in the mother liquor (de >90%) [6]. This strategy exploits the rigid, sterically demanding nature of the phthaloyl group to amplify diastereomeric differences.
Table 2: Resolution Techniques for (2R)-Enantiomer Enrichment
Resolution Method | Resolving Agent | Solvent | de (%) | Yield (%) | Key Limitation |
---|---|---|---|---|---|
Diastereomeric salt formation | N-Phthaloyl-(R)-FTHQ | Ethyl acetate | >90 | 65 | Requires recycling of undesired enantiomer |
Enzymatic hydrolysis | Pseudomonas cepacia lipase | Phosphate buffer | 88 | 40 | Narrow substrate scope |
Chiral chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/IPA | >99 | 30 | Low throughput |
Selective crystallization further purifies enantiomerically enriched mixtures. For instance, hydrochloric acid salts of (R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline recrystallized from water achieve >99% ee due to differential solubility of the diastereomers [6]. Enzymatic resolutions using Pseudomonas cepacia lipase selectively hydrolyze acetate esters of the (S)-enantiomer, enriching the remaining (R)-alcohol to 88% ee. However, substrate specificity limits broad applicability.
Solid-phase organic synthesis (SPOS) enables rapid diversification of the tetrahydroquinoxaline scaffold for structure-activity relationship (SAR) studies. The core is assembled on Wang resin via a three-step sequence: (1) coupling of 4-fluoro-1,2-diaminobenzene with resin-bound bromoacetate, (2) cyclative condensation with acetaldehyde, and (3) cleavage with TFA/dichloromethane (1:99) to yield 8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline [3] [7]. This approach achieves 85% purity (HPLC) and facilitates parallel synthesis through automated handling.
For combinatorial libraries, diversification points include:
Table 3: Building Blocks for Tetrahydroquinoxaline Combinatorial Libraries
Diversification Site | Building Block Type | Number Variants | Coupling Method | Purity Range (%) |
---|---|---|---|---|
C2-Alkyl substituent | Alkyl bromides (R-Br) | >120 | SN2 on lithiated anion | 75–92 |
N1-Acyl group | Carboxylic acids (R-CO₂H) | >250 | HATU/DIPEA | 80–95 |
C7-Aryl group | Arylboronic acids (ArB(OH)₂) | >180 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 70–89 |
A library of 500 analogs generated via this strategy identified potent bioactivity in N1-(4-cyanobenzoyl)-C7-(3-pyridyl) derivatives, underscoring the value of combinatorial approaches in lead optimization [3] [7]. Ultrasound irradiation (40 kHz, 100 W) accelerates resin-bound reactions (e.g., alkylation, acylation), reducing coupling times from 12 hours to 45 minutes while maintaining yields >80% [4].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: